molecular formula C7H13N3 B13578151 4-(1H-pyrazol-4-yl)butan-2-amine

4-(1H-pyrazol-4-yl)butan-2-amine

Cat. No.: B13578151
M. Wt: 139.20 g/mol
InChI Key: PUBBQWAEJCZDLJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)butan-2-amine is a chemical compound with the molecular formula C7H13N3 It features a pyrazole ring attached to a butan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of pyrazole with a suitable butan-2-amine precursor. One common method is the Buchwald-Hartwig amination, where pyrazole derivatives are reacted with butan-2-amine in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(1H-Pyrazol-4-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound may bind to the active site of the enzyme, preventing its activity and thereby exerting its effects.

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)butan-2-amine
  • 1-Methyl-1H-pyrazol-4-amine
  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine

Comparison: 4-(1H-Pyrazol-4-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-2-amine chain. This structure imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. For instance, the position of the amine group can significantly influence the compound’s ability to participate in specific reactions or interact with biological targets .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)butan-2-amine

InChI

InChI=1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

PUBBQWAEJCZDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNN=C1)N

Origin of Product

United States

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